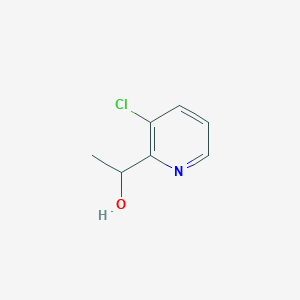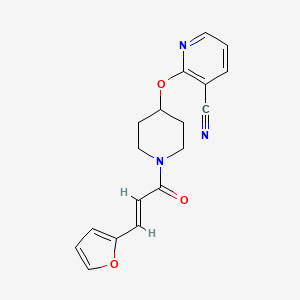
1-(3-クロロピリジン-2-イル)エタノール
概要
説明
1-(3-Chloropyridin-2-yl)ethanol is an organic compound that belongs to the class of chloropyridines This compound features a pyridine ring substituted with a chlorine atom at the third position and an ethanol group at the second position
科学的研究の応用
1-(3-Chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
1-(3-Chloropyridin-2-yl)ethanol is a key intermediate in the synthesis of the insecticide chlorantraniliprole . Chlorantraniliprole is a novel ryanodine receptor inhibitor with high efficiency, low toxicity, and unique action mechanism . The primary target of this compound is the insect ryanodine receptor .
Mode of Action
The compound operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, resulting in depletion of intracellular calcium stores . This leads to muscle paralysis and death in insects .
Biochemical Pathways
The affected biochemical pathway is the calcium signaling pathway in insects. The activation of the ryanodine receptor by the compound causes the release of endogenous calcium ions . This disrupts the normal functioning of the insect’s muscles, leading to paralysis and death .
Pharmacokinetics
It is known that the extent of absorption of chlorantraniliprole, a compound synthesized using 1-(3-chloropyridin-2-yl)ethanol, is dependent on the dose administered . Chlorantraniliprole is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .
Result of Action
The result of the action of 1-(3-Chloropyridin-2-yl)ethanol is the death of insects. The compound induces the activation of an insect ryanodine receptor to cause the release of endogenous calcium ions . This leads to muscle paralysis and ultimately, the death of the insect .
生化学分析
Biochemical Properties
It is known that pyridine compounds, like 1-(3-Chloropyridin-2-yl)ethanol, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-(3-Chloropyridin-2-yl)ethanol.
Industrial Production Methods: Industrial production of 1-(3-Chloropyridin-2-yl)ethanol often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(3-Chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of 3-chloropyridine-2-carbaldehyde or 3-chloropyridine-2-carboxylic acid.
Reduction: Formation of 1-(3-chloropyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
類似化合物との比較
1-(3-Chloropyridin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloropyridin-2-yl)ethylamine: Similar structure but with an amine group instead of an ethanol group.
3-Chloropyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A more complex derivative with additional functional groups.
Uniqueness: 1-(3-Chloropyridin-2-yl)ethanol is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethanol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
1-(3-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)7-6(8)3-2-4-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGFQCVQIVYJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362799.png)



![2-(2,4-dichlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2362806.png)
![5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole](/img/structure/B2362808.png)


![(4Z)-3-amino-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2362814.png)


![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)

